Lipophilicity Control: logP Comparison of 5-CF₂H vs. 5-CF₃ and 5-CH₃ Pyridine Analogs
The 5-difluoromethyl (-CF₂H) substituent provides a distinct lipophilicity profile compared to other common 5-position substituents on a 2-bromopyridine scaffold. It is less lipophilic than a trifluoromethyl (-CF₃) group but more lipophilic than a methyl (-CH₃) group, offering a tunable parameter for optimizing ADME properties [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)pyridine: ~3.0; 2-Bromo-5-methylpyridine: ~2.2 (calculated, no direct experimental data) |
| Quantified Difference | Intermediate value: less than -CF₃, greater than -CH₃ |
| Conditions | Calculated XLogP3 value; no experimental logP data available in reviewed sources. |
Why This Matters
The intermediate lipophilicity of the -CF₂H group allows medicinal chemists to fine-tune a molecule's solubility and permeability, a crucial lever for optimizing drug candidates.
- [1] Wang, J., et al. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. View Source
